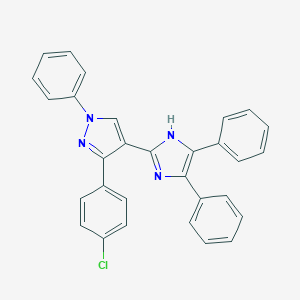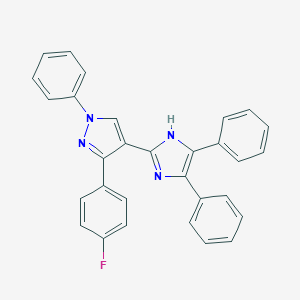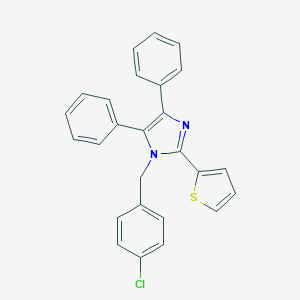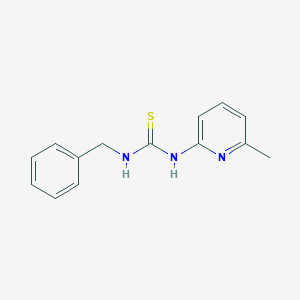![molecular formula C16H14FN3O2S2 B292518 3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292518.png)
3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound with potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature.
作用機序
The mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. This inhibition leads to the death of cancer cells and the suppression of bacterial and viral growth.
Biochemical and Physiological Effects
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria and viruses, and reduce inflammation in animal models. Additionally, compound X has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One advantage of using compound X in lab experiments is its potential to selectively target cancer cells and certain bacteria and viruses. This selectivity may reduce side effects and increase the efficacy of treatments. However, the synthesis of compound X is complex and requires specialized equipment and expertise. Additionally, the mechanism of action of compound X is not fully understood, which may limit its potential applications.
将来の方向性
There are several potential future directions for research on compound X. One area of research could focus on improving the synthesis method to make the compound more accessible for research purposes. Additionally, further research could be done to better understand the mechanism of action of compound X and identify additional targets for its activity. Finally, research could be done to explore the potential applications of compound X in the treatment of other diseases, such as viral infections and inflammatory conditions.
Conclusion
In conclusion, compound X is a chemical compound with potential applications in scientific research. Its synthesis is complex, but it has shown activity against cancer cells, bacteria, and viruses. Further research is needed to fully understand its mechanism of action and identify additional targets for its activity. With continued research, compound X may prove to be a valuable tool in the development of new treatments for a variety of diseases.
合成法
The synthesis of compound X involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-(4-fluorophenyl)-2-oxoethylthiol with 3,4-dimethylthiophene-2-carboxaldehyde to form a thieno[2,3-d]pyrimidine intermediate. This intermediate is then reacted with methyl iodide to form a methylated intermediate, which is further reacted with ammonia to form the final product, compound X.
科学的研究の応用
Compound X has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against certain cancer cell lines, making it a potential candidate for cancer treatment. Additionally, compound X has been shown to have activity against certain bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
特性
分子式 |
C16H14FN3O2S2 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H14FN3O2S2/c1-8-9(2)24-14-13(8)15(22)20(18)16(19-14)23-7-12(21)10-3-5-11(17)6-4-10/h3-6H,7,18H2,1-2H3 |
InChIキー |
NIVHMYNDVXTOFV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)N)C |
正規SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292436.png)
![N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine](/img/structure/B292438.png)
![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)
![allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292440.png)
![1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole](/img/structure/B292441.png)





![3-(isopropylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B292453.png)
![N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine](/img/structure/B292455.png)
![ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292458.png)
